Cas no 2091632-67-4 (2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol)

2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol
- 2091632-67-4
- EN300-1789584
-
- Inchi: 1S/C12H16N2O/c1-14-5-4-10-6-9(2-3-12(10)14)7-11(13)8-15/h2-6,11,15H,7-8,13H2,1H3
- InChI Key: FEWUEUYXAHAPMC-UHFFFAOYSA-N
- SMILES: OCC(CC1C=CC2=C(C=CN2C)C=1)N
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2Ų
- XLogP3: 0.7
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789584-0.1g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1789584-1g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1789584-0.05g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1789584-5.0g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1789584-2.5g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1789584-0.25g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1789584-0.5g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1789584-10.0g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1789584-5g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1789584-10g |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol |
2091632-67-4 | 10g |
$5037.0 | 2023-09-19 |
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on 2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol
Professional Introduction to 2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol (CAS No. 2091632-67-4)
2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2091632-67-4, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of 2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol incorporates both amino and indole moieties, which are well-known for their diverse biological activities.
The indole ring system is particularly noteworthy, as it is a common structural motif in numerous bioactive molecules. Indole derivatives have been extensively studied for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1-methyl-1H-indol-5-yl substituent in this compound suggests potential interactions with biological targets that may contribute to its therapeutic efficacy.
In recent years, there has been a growing interest in the development of novel compounds that combine different pharmacophoric elements to enhance biological activity. The combination of an amino group and an indole moiety in 2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol makes it a promising candidate for further investigation. This compound may serve as a valuable scaffold for the design of new drugs targeting various diseases.
The synthesis of 2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex indole ring system. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of various functional groups, making the compound adaptable for different pharmacological applications.
One of the most exciting aspects of 2-amino-3-(1-methyl-1H-indol-5-yl)propan-1-ol is its potential role in modulating biological pathways associated with neurological disorders. Recent studies have highlighted the importance of indole derivatives in treating conditions such as depression and neurodegenerative diseases. The amino group in this compound can interact with neurotransmitter receptors, potentially leading to novel therapeutic strategies.
The pharmacokinetic properties of 2-amino-3-(1-methyl-1H-indol-5-yloxy)propane propanediols are also under investigation. Understanding how this compound is metabolized and distributed in the body is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable insights into its pharmacological behavior.
In addition to its potential therapeutic applications, 2-amino-bis(indolyl)methanes derived from this compound may have industrial uses. For instance, they could serve as intermediates in the synthesis of more complex molecules or be employed in material science applications due to their unique chemical properties.
The development of computational models has significantly accelerated the discovery process for new pharmaceuticals. By leveraging artificial intelligence and machine learning algorithms, researchers can predict the biological activity of compounds like 2-amino-bis(indolyl)methanes before conducting expensive experimental trials. These models take into account various structural features and predict how they might interact with biological targets.
The regulatory landscape for new drug development continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such compounds like 2-amino-bis(indolyl)methanes progress through clinical trials, it is essential that researchers adhere to these guidelines to ensure patient safety while advancing medical science.
The future prospects for CAS no 2091632 67 4, particularly in terms of drug discovery and development, are highly promising. Ongoing research aims to elucidate its mechanisms of action and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field.
In conclusion, 2-amino-bis(indolyl)methanes derived fromCAS no 2091632674
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